2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
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Description
Synthesis Analysis
The synthesis of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid and its derivatives involves several chemical reactions, yielding compounds with potential antimicrobial activities and other significant properties. Zhang Dan-shen (2009) described a method for synthesizing a similar compound, highlighting a condensation process involving 2-(4-hydroxyphenyl)acetyl chloride with an overall yield of about 38% (Zhang Dan-shen, 2009). K. N. Nirmalan, S. Antony, and N. Ramalakshmi (2016) provided a protocol for synthesizing derivatives of this compound, demonstrating its effectiveness against various microbial pathogens (Nirmalan, Antony, & Ramalakshmi, 2016).
Molecular Structure Analysis
The structural analysis of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid derivatives reveals the significance of molecular docking studies in understanding their biological activities. The derivatives' structure-activity relationships indicate their potential in various biochemical applications, underscoring the importance of molecular structure in determining the compound's properties and efficacy (Nirmalan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid and its derivatives are complex and varied. These reactions, such as the Michael addition and ring-closing metathesis, play a crucial role in forming the compound's structure and its functional properties. For example, D. Clive and Hua Cheng (2001) explored sequential ring-closing metathesis and radical cyclization, affording bicyclic products, indicating the compound's versatility in chemical reactions (Clive & Cheng, 2001).
Physical Properties Analysis
While the specific physical properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid are not detailed in the available literature, general analysis methods such as IR, 1H NMR, and MS are commonly used to confirm the target compound's structure and purity. These analytical techniques ensure the synthesized compound meets the desired specifications and exhibits the expected physical properties (Zhang Dan-shen, 2009).
Chemical Properties Analysis
The chemical properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid derivatives, including reactivity and stability, are influenced by their molecular structure. These properties are crucial for their potential biological activities and applications. The research by Nirmalan et al. (2016) on the antimicrobial studies of these compounds highlights the impact of chemical properties on their efficacy against microbial pathogens (Nirmalan et al., 2016).
Scientific Research Applications
As mentioned earlier, this compound is a chemical with the molecular formula C19H22O3 and has a molecular weight of 298.37600 . It has a boiling point of 430.7ºC at 760mmHg and a flash point of 149.7ºC .
As mentioned earlier, this compound is a chemical with the molecular formula C19H22O3 and has a molecular weight of 298.37600 . It has a boiling point of 430.7ºC at 760mmHg and a flash point of 149.7ºC .
properties
IUPAC Name |
2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQNICQOOANLCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173939 |
Source
|
Record name | Ici 53072 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid | |
CAS RN |
2012-73-9 |
Source
|
Record name | Ici 53072 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ici 53072 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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